![molecular formula C20H23N3O3S2 B2895294 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1030089-02-1](/img/structure/B2895294.png)
2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to be stable free radicals and have been reported to have properties that can be modified through simple substitution changes .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, it’s noted that the properties of similar compounds can be modified through simple substitution changes . This suggests that the synthesis of this compound might involve such substitution reactions.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity
Synthesis of Innovative Heterocycles : A study by Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential for agricultural applications (Fadda et al., 2017).
Glutaminase Inhibitors : Shukla et al. (2012) focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research aims to identify more potent inhibitors with improved drug-like properties, highlighting the compound's relevance in cancer research (Shukla et al., 2012).
Antimicrobial Agents : The synthesis of formazans from Mannich base derivatives as antimicrobial agents was detailed by Sah et al. (2014). These compounds showed moderate activity against pathogenic strains, indicating potential applications in developing new antimicrobial agents (Sah et al., 2014).
Direcciones Futuras
While specific future directions for this compound are not mentioned in the search results, similar compounds have been reported to have potential applications in functional materials, including as sensors, spin labels, magnetic materials, liquid crystals, and in polymer and small molecule synthesis .
Mecanismo De Acción
Target of Action
The primary target of this compound is the MRGX2 receptor . The MRGX2 receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the receptor’s normal function, leading to a decrease in the physiological processes that the receptor is involved in.
Biochemical Pathways
The inhibition of the MRGX2 receptor affects several biochemical pathways. These pathways are primarily involved in the transmission of pain signals and the initiation of inflammatory responses. By inhibiting the MRGX2 receptor, the compound can reduce pain and inflammation .
Result of Action
The result of the compound’s action is a reduction in pain and inflammation. This is due to its inhibition of the MRGX2 receptor, which plays a key role in these physiological processes .
Propiedades
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-15-10-8-9-14(3)19(15)21-18(24)13-27-20-22-28(25,26)17-12-7-6-11-16(17)23(20)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHXBLKVJSEBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)

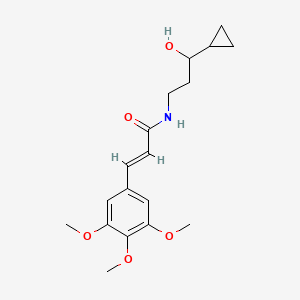
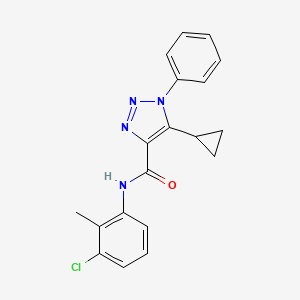
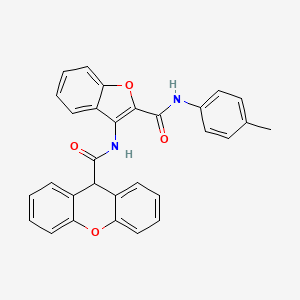
![[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895221.png)
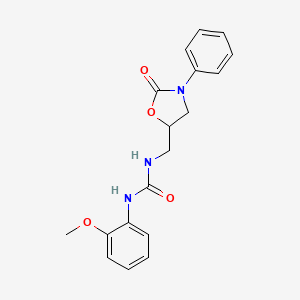
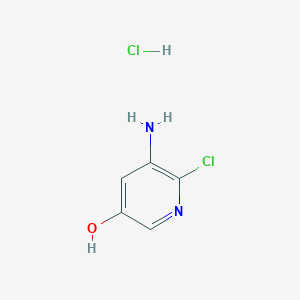
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2895226.png)
![3-cyclopentyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2895227.png)
![N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2895229.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2895233.png)